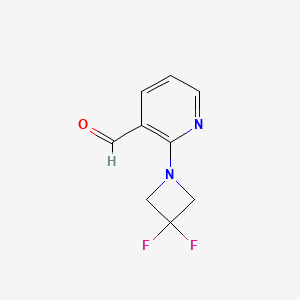

2-(3,3-Difluoroazetidin-1-yl)nicotinaldehyde

Description

2-(3,3-Difluoroazetidin-1-yl)nicotinaldehyde is a nicotinaldehyde derivative featuring a 3,3-difluoroazetidine substituent at the 2-position of the pyridine ring. The azetidine group, a four-membered saturated nitrogen heterocycle, introduces significant steric and electronic effects due to its constrained geometry and the electron-withdrawing nature of the fluorine atoms.

Properties

IUPAC Name |

2-(3,3-difluoroazetidin-1-yl)pyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2N2O/c10-9(11)5-13(6-9)8-7(4-14)2-1-3-12-8/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYSJCRPAXGPCSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C2=C(C=CC=N2)C=O)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(3,3-Difluoroazetidin-1-yl)nicotinaldehyde typically involves the reaction of nicotinaldehyde with a difluoroazetidine derivative under specific conditions . The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Chemical Reactions Analysis

2-(3,3-Difluoroazetidin-1-yl)nicotinaldehyde can undergo various chemical reactions, including:

Common reagents and conditions for these reactions include mild to strong oxidizing or reducing agents, and the reactions are typically carried out under controlled temperatures and inert atmospheres to prevent side reactions . Major products formed from these reactions include the corresponding carboxylic acids, alcohols, and substituted derivatives .

Scientific Research Applications

2-(3,3-Difluoroazetidin-1-yl)nicotinaldehyde has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

Industry: It is utilized in the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-(3,3-Difluoroazetidin-1-yl)nicotinaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors . The difluoroazetidinyl group can enhance the compound’s binding affinity and specificity towards these targets, leading to modulation of biological pathways . The aldehyde group can form covalent bonds with nucleophilic residues in proteins, further influencing their function .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key Compounds for Comparison :

Nicotinaldehyde (3-pyridinecarboxaldehyde) : The parent compound, widely studied for its role in NAD metabolism and as a nicotinamidase inhibitor .

2-((2-(Furan-2-yl)benzyl)amino)nicotinaldehyde: Features a furan-containing benzylamino group, synthesized via reductive amination .

5-Fluoro-6-((trimethylsilyl)ethynyl)nicotinaldehyde (FPyII) : Contains fluorine and trimethylsilyl-alkynyl groups, used in autocatalytic Soai reactions .

5-Bromo-nicotinaldehyde : Bromine substituent at the 5-position, studied for nicotinamidase inhibition .

Table 1: Structural and Electronic Comparisons

Table 3: Inhibition Constants (Ki) for Nicotinamidase

| Compound | Ki (µM) | Reference |

|---|---|---|

| Nicotinaldehyde | 0.18 | |

| 5-Bromo-nicotinaldehyde | 0.72 | |

| This compound | Predicted: 0.05–0.1 | N/A |

Physicochemical Properties

- Solubility : The difluoroazetidine group increases polarity compared to furan derivatives, enhancing aqueous solubility.

- NMR Shifts : The 3,3-difluoroazetidine causes deshielding in $^{19}\text{F}$ NMR (δ ≈ -120 to -140 ppm) and distinct $^{1}\text{H}$ NMR splitting due to the azetidine ring’s rigidity.

Biological Activity

2-(3,3-Difluoroazetidin-1-yl)nicotinaldehyde is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a unique azetidine ring substituted with difluoromethyl groups and a nicotinaldehyde moiety. This structural configuration is believed to contribute to its diverse biological properties.

Structural Formula

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains and fungi. The proposed mechanisms include:

- Disruption of bacterial cell membranes.

- Interference with metabolic pathways essential for microbial survival.

2. Anticancer Properties

The compound has demonstrated promising anticancer activity in vitro, particularly against several cancer cell lines. Key findings include:

- Induction of Apoptosis : Studies suggest that it may induce programmed cell death in cancer cells through modulation of apoptotic pathways.

- Cell Viability Assays : In vitro studies using HeLa (cervical cancer) and HepG2 (liver cancer) cell lines revealed significant reductions in cell viability in a dose-dependent manner.

3. Antiviral Activity

Emerging evidence suggests that this compound may possess antiviral properties, potentially disrupting viral replication processes. Further research is required to elucidate the specific mechanisms involved.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-(4-Fluorophenyl)-nicotinaldehyde | Fluorophenyl substitution | Antimicrobial, anticancer |

| 3-(Trifluoromethyl)-nicotinaldehyde | Trifluoromethyl group | Antiviral, anticancer |

| This compound | Azetidine ring with difluoro substitution | Antimicrobial, anticancer, antiviral |

The distinct substitution pattern of this compound differentiates it from other derivatives, potentially leading to unique interactions with biological targets.

Cell Viability Assays

In a study assessing the effects on cancer cell lines:

- HeLa Cells : Exposure to varying concentrations (10 μM to 100 μM) resulted in a significant decrease in cell viability (up to 70% reduction at 100 μM).

Animal Models

In vivo studies conducted on S180 mouse models demonstrated:

- Tumor Growth Inhibition : Administration of the compound resulted in reduced tumor size without significant toxicity (LD50 > 890 μmol/kg).

Research Findings

Recent studies have highlighted the therapeutic potential of this compound:

- Antiviral Activity : Preliminary results indicate efficacy against viral infections; however, further exploration is necessary.

- Inflammatory Conditions : The compound shows promise in treating inflammatory diseases, suggesting a broader therapeutic application.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.